molecular formula C8H11N3O2S B12853057 2-(Cyclopropylamino)pyridine-3-sulfonamide

2-(Cyclopropylamino)pyridine-3-sulfonamide

Cat. No.: B12853057
M. Wt: 213.26 g/mol
InChI Key: STLIHPQXSODNSN-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)pyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antibiotics. This compound features a cyclopropylamino group attached to a pyridine ring, which is further substituted with a sulfonamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)pyridine-3-sulfonamide typically involves the reaction of 2-aminopyridine with cyclopropylamine under suitable conditions to form the cyclopropylamino derivative. This intermediate is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylamino)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its potential use as an antibiotic, the compound may inhibit the synthesis of folic acid in bacteria by targeting the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • Sulfathiazole
  • Sulfamethizole
  • Sulfachlorpyridazine
  • Sulfamerazine
  • Sulfamethoxypyridazine

Uniqueness

2-(Cyclopropylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylamino group can enhance its binding affinity to certain targets, making it potentially more effective in its applications compared to other sulfonamides .

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(cyclopropylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C8H11N3O2S/c9-14(12,13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H2,9,12,13)

InChI Key

STLIHPQXSODNSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CC=N2)S(=O)(=O)N

Origin of Product

United States

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